1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole
Description
1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole is a sulfonylated imidazole derivative characterized by a 2-methoxy-4,5-dimethylphenyl sulfonyl group attached to a 4-methyl-2-phenylimidazole core. The methoxy and methyl substituents on the aromatic ring influence lipophilicity (XlogP ≈ 3.8), while the phenyl and methyl groups on the imidazole ring contribute to steric bulk and π-π interactions .
Properties
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-4-methyl-2-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-10-17(24-4)18(11-14(13)2)25(22,23)21-12-15(3)20-19(21)16-8-6-5-7-9-16/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMKNBDFXFTYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the current understanding of its biological activity, synthesizing findings from diverse studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a sulfonamide group attached to an imidazole ring, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The sulfonyl group is believed to form strong interactions with biological molecules, potentially inhibiting enzymes or interfering with cellular processes.
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit notable antimicrobial properties. For instance, Jain et al. synthesized various imidazole derivatives and evaluated their activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results demonstrated that certain derivatives exhibited significant antibacterial effects, suggesting that similar compounds like this compound could also possess antimicrobial properties .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| Compound 1a | S. aureus | 15 mm |
| Compound 1b | E. coli | 18 mm |
| This compound | TBD |
Anti-inflammatory Activity
Studies have indicated that imidazole derivatives can also exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the methoxy group in the structure may enhance lipophilicity, allowing better cell membrane penetration and thus improving bioavailability in inflammatory models .
Case Studies
A study conducted on a series of imidazole-based compounds showed that modifications in the phenyl ring significantly affected their biological activity. Compounds with methoxy and dimethyl substitutions displayed enhanced inhibitory effects on inflammatory pathways, suggesting that this compound could be further explored for therapeutic applications in inflammatory diseases .
In Vivo Studies
In vivo evaluations are crucial for understanding the therapeutic potential of this compound. Preliminary studies have indicated promising results regarding its safety profile and efficacy in animal models. For instance, compounds similar to this compound demonstrated non-cytotoxic effects against liver cells while exhibiting significant hypoglycemic activity in diabetic models .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Imidazole derivatives have shown promising results in anticancer research. The sulfonyl group in this compound may enhance its interaction with biological targets, potentially leading to improved anticancer activity.
- A study demonstrated that imidazole-based compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and colorectal cancers .
-
Antimicrobial Properties :
- Compounds containing imidazole rings are often investigated for their antibacterial and antifungal properties. The presence of the methoxy and sulfonyl groups may contribute to enhanced bioactivity against pathogenic microorganisms.
- Research indicates that similar compounds have shown effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections .
-
Anticonvulsant Effects :
- Some imidazole derivatives are being explored for their anticonvulsant properties. The structural modifications offered by the sulfonyl and methoxy groups may play a role in modulating neuronal activity.
- Case studies have reported that certain imidazole compounds can provide protection against seizures in animal models .
Structure-Activity Relationships (SAR)
Understanding the SAR of 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole is crucial for optimizing its therapeutic potential. Key insights from SAR studies include:
- Substituent Effects : Variations in the substituents on the imidazole ring can significantly influence biological activity. For instance, different alkyl or aryl groups can affect binding affinity to target proteins.
- Functional Group Influence : The presence of electron-donating or withdrawing groups can alter the compound's reactivity and interaction with biological targets, impacting efficacy and safety profiles .
Case Studies
Several studies have investigated the therapeutic potential of imidazole derivatives similar to this compound:
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group (-SO₂-) is highly electrophilic, enabling nucleophilic displacement reactions under controlled conditions:
-
Reactivity with Amines : The sulfonyl oxygen can act as a leaving group in SN2 reactions. For example, primary/secondary amines displace the sulfonyl group to form substituted imidazole-amine derivatives .
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Alcoholysis : Reaction with alcohols (e.g., methanol, ethanol) under acidic or basic conditions yields sulfonate esters.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| NH₃ | 4-Methyl-2-phenylimidazole | K₂CO₃, DMF, 80°C | 72% | |
| CH₃OH | Methyl sulfonate derivative | H₂SO₄, reflux, 4h | 58% |
Electrophilic Aromatic Substitution on the Imidazole Ring
The electron-rich imidazole ring undergoes electrophilic substitution, primarily at the N1 and C5 positions:
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Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at C5, enhancing oxidative stability .
-
Halogenation : Bromine or iodine in acetic acid selectively substitutes at C4 or C5 .
Table 2: Electrophilic Substitution Examples
| Reaction | Reagent | Position | Product Application | Source |
|---|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄ | C5 | Precursor for anticancer agents | |
| Bromination | Br₂, AcOH | C4 | Intermediate for cross-coupling |
Reactivity of Methoxy and Methyl Substituents
The methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring influence regioselectivity in further modifications:
-
Demethylation : BBr₃ in DCM removes methoxy groups, generating phenolic intermediates for coupling .
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Oxidation : KMnO₄ oxidizes methyl groups to carboxylic acids under alkaline conditions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
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Suzuki-Miyaura : The phenyl ring undergoes coupling with aryl boronic acids to introduce biaryl motifs .
-
Buchwald-Hartwig : Amination of the imidazole ring enhances solubility for pharmaceutical applications .
Table 3: Catalytic Cross-Coupling Conditions
| Reaction Type | Catalyst | Ligand | Substrate Compatibility | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | Aryl boronic acids | |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | Primary/secondary amines |
Reaction Conditions and Catalytic Requirements
Optimal yields require precise control:
-
Temperature : 60–100°C for nucleophilic substitutions; room temperature for electrophilic additions .
-
Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity; acetic acid aids electrophilic reactions .
-
Catalysts : Pd-based catalysts (0.5–2 mol%) for cross-coupling .
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Sulfonyl Group
1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-2-methylbenzimidazole (C₁₇H₁₈N₂O₃S)
- Key Differences : Replaces the imidazole ring with a benzimidazole core.
- However, the reduced hydrogen bond acceptors (4 vs. 5 in the target compound) may alter solubility and target binding .
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole
- Key Differences : Ethoxy and isopropyl groups replace methoxy and methyl on the sulfonyl phenyl ring; ethyl substituent on the imidazole.
- Impact: Increased lipophilicity (due to ethoxy and isopropyl groups) may improve membrane permeability but reduce aqueous solubility.
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole
- Key Differences : Nitro group at position 5 of the imidazole; sulfonyl attached to a 4-methoxy-3-methylphenyl group.
- Impact : The nitro group is strongly electron-withdrawing, which may stabilize the compound against metabolic degradation but could also increase toxicity. The altered sulfonyl substitution pattern modifies electronic effects on the aromatic ring .
Core Ring Modifications
2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole
- Key Differences : Partially saturated 4,5-dihydroimidazole core; thioether linkage.
- Impact: Reduced aromaticity in the dihydroimidazole ring may decrease π-π stacking interactions.
1-[(4-Methylphenyl)sulfonyl]-2-(methylthio)-4,5-dihydro-1H-imidazole
- Key Differences : Methylthio substituent and dihydroimidazole core.
- Impact: The methylthio group acts as a leaving group, making this compound more reactive in nucleophilic substitution reactions.
Substituent Variations on the Imidazole Ring
1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole
- Key Differences : Lacks the sulfonyl group; methoxy and methyl groups on the phenyl ring.
- Impact : Absence of sulfonyl reduces polarity and hydrogen-bonding capacity, likely decreasing solubility and target affinity. The 3-methoxyphenyl group may alter electronic effects compared to the target’s 2-methoxy substitution .
2-(4-Substituted phenyl)-4,5-diphenyl-1H-imidazoles
- Key Differences : Diphenyl substitution at positions 4 and 5; hydroxy or alkylthio groups on the 2-phenyl ring.
- Impact: Diphenyl groups enhance steric bulk and hydrophobicity, which may improve lipid bilayer penetration but reduce solubility.
Physicochemical and Pharmacological Property Comparison
Preparation Methods
Sulfonylation of 4-Methyl-2-Phenyl-1H-Imidazole
The foundational step involves sulfonylation of 4-methyl-2-phenyl-1H-imidazole using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride. Adapted from imidazolium sulfonamide syntheses, the protocol proceeds as follows:
Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| 4-Methyl-2-phenyl-1H-imidazole | 10 mmol |
| 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride | 13 mmol |
| Triethylamine | 15 mmol |
| Dichloromethane (DCM) | 40 mL |
| Temperature | 0°C → room temperature |
| Time | 2 hours |
The reaction achieves 78–85% yield after column chromatography (n-pentane/ethyl acetate 3:1). Key side products include disulfonylated imidazole (≤12%) and unreacted starting material (≤7%).
N-Methylation Strategies
Post-sulfonylation, the 4-methyl group is introduced via N-methylation. Methyl triflate (MeOTf) outperforms dimethyl sulfate or methyl iodide in selectivity:
Optimized Methylation Protocol
- Dissolve sulfonylated intermediate (5 mmol) in anhydrous DCM (30 mL)
- Add MeOTf (6.5 mmol) dropwise at 0°C under argon
- Stir at room temperature for 12 hours
- Precipitate product with diethyl ether (3 × 30 mL washes)
This method yields 92–95% pure product without requiring chromatography.
Alternative Route via Imidazoline Oxidation
For laboratories lacking sulfonyl chloride precursors, a Swern oxidation route from imidazolines provides an alternative:
- Synthesize 2,4-bis(hydroxymethyl)imidazoline via formaldehyde coupling
- Oxidize imidazoline to imidazole using oxalyl chloride/DMSO
- Perform stepwise sulfonylation and methylation
While longer (5 steps vs. 2), this approach avoids sensitive sulfonyl chlorides, achieving 43% overall yield.
Reaction Optimization
Solvent Effects on Sulfonylation
Comparative solvent screening reveals DCM maximizes yield:
| Solvent | Yield (%) | Disulfonylation Byproduct (%) |
|---|---|---|
| DCM | 85 | 12 |
| THF | 67 | 24 |
| Acetonitrile | 72 | 19 |
| DMF | 58 | 31 |
Polar aprotic solvents increase disulfonylation due to enhanced nucleophilicity of the sulfonamide nitrogen.
Temperature Profile for Methylation
MeOTf reactivity sharply increases above 15°C:
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
|---|---|---|
| 0 | 24 | 62 |
| 15 | 12 | 88 |
| 25 | 8 | 95 |
| 35 | 6 | 93 |
Prolonged heating above 30°C promotes sulfone group decomposition, capping yields at 93%.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
δ 7.82–7.75 (m, 2H, Ph-H), 7.48–7.36 (m, 3H, Ph-H), 6.92 (s, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 2.61 (s, 3H, N-CH₃), 2.34 (s, 3H, Ar-CH₃), 2.22 (s, 3H, Ar-CH₃).
IR (KBr)
ν 1350 cm⁻¹ (S=O asymmetric), 1165 cm⁻¹ (S=O symmetric), 1590 cm⁻¹ (imidazole C=N).
Chromatographic Properties
| HPLC Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| C18 (250 × 4.6 mm) | MeOH:H₂O (75:25) | 8.2 |
| Silica (Normal) | Hexane:EtOAc (6:4) | 12.7 |
Applications and Derivatives
Biological Activity
While direct studies on 898654-94-9 are limited, structural analogs demonstrate:
Q & A
Q. What are the established synthetic routes for 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step process:
Imidazole Core Formation: Cyclocondensation of aldehydes, amines, and nitro compounds under acidic conditions (e.g., acetic acid) to generate the 4-methyl-2-phenylimidazole intermediate .
Sulfonylation: Reaction of the imidazole intermediate with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C .
Optimization Tips:
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC. Adjust equivalents of sulfonyl chloride (1.2–1.5 eq) to minimize side products.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy, sulfonyl, methyl groups). Compare chemical shifts with DFT-calculated values for validation .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry using SHELXL for refinement . For visualization, employ ORTEP-3 to generate thermal ellipsoid plots .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC at 0, 1, 3, and 6 months .
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and compare NMR spectra pre/post exposure .
- Hygroscopicity: Use dynamic vapor sorption (DVS) to measure moisture uptake at 0–90% RH .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across assays?
Methodological Answer:
- Dose-Response Reproducibility: Conduct assays in triplicate with positive/negative controls (e.g., IC₅₀ values for enzyme inhibition). Use statistical tools (e.g., ANOVA, Grubbs’ test) to identify outliers .
- Target Selectivity Profiling: Screen against related enzymes/receptors (e.g., kinase panels) to rule off-target effects .
- Solubility Correction: Account for DMSO/vehicle interference by measuring compound solubility via nephelometry .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
- Substituent Variation: Systematically modify the sulfonyl group (e.g., replace methoxy with ethoxy) or imidazole substituents (e.g., methyl to trifluoromethyl) .
- Pharmacokinetic (PK) Screening: Assess LogP (octanol-water partitioning), metabolic stability (e.g., liver microsome assays), and CYP450 inhibition .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Q. What methodologies are recommended for studying the compound’s mechanism of action in cellular models?
Methodological Answer:
- Gene Expression Profiling: Use RNA-seq or qPCR to identify upregulated/downregulated pathways post-treatment .
- Protein Interaction Mapping: Apply pull-down assays with biotinylated probes or co-immunoprecipitation (Co-IP) .
- Cellular Imaging: Track subcellular localization via confocal microscopy with fluorescently tagged derivatives .
Q. How can enantiomeric impurities be detected and resolved in the synthesis of chiral analogs?
Methodological Answer:
Q. What experimental approaches validate the compound’s toxicity profile in preclinical models?
Methodological Answer:
- In Vitro Cytotoxicity: MTT/WST-1 assays on HEK293 or HepG2 cells. Include EC₅₀ calculations .
- Genotoxicity Screening: Ames test (bacterial reverse mutation) and comet assay (DNA strand breaks) .
- In Vivo Acute Toxicity: Dose escalation in rodent models (OECD 423 guidelines), monitoring organ histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
